molecular formula C9H17Cl2N3 B6184595 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride CAS No. 2624131-40-2

1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride

Cat. No. B6184595
CAS RN: 2624131-40-2
M. Wt: 238.2
InChI Key:
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Description

1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride, also known as CP-67,3451, is a highly potent and selective inhibitor of the enzyme phosphatidylinositol 3-kinase (PI3K). It has been studied extensively in preclinical and clinical trials for its potential therapeutic applications in cancer, autoimmune diseases, and other diseases. CP-67,3451 has been found to be a potent inhibitor of PI3K-dependent pathways involved in the regulation of cell proliferation, survival, and metabolism.

Scientific Research Applications

1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride has been studied extensively in preclinical and clinical trials for its potential therapeutic applications in cancer, autoimmune diseases, and other diseases. In preclinical studies, 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride has been found to inhibit the growth of certain types of cancer cells, including breast, ovarian, and prostate cancer cells. In addition, 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride has been found to be effective in suppressing the growth of certain autoimmune diseases, such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis.

Mechanism of Action

1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride is a highly potent inhibitor of the enzyme phosphatidylinositol 3-kinase (PI3K). PI3K is a key enzyme in the regulation of cell growth and survival, and is involved in the regulation of many cellular processes, such as cell proliferation, metabolism, and apoptosis. By inhibiting PI3K, 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride can inhibit the growth of cancer cells and suppress the growth of certain autoimmune diseases.
Biochemical and Physiological Effects
1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride has been found to have a number of biochemical and physiological effects. In preclinical studies, 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride has been found to inhibit the growth of certain types of cancer cells, including breast, ovarian, and prostate cancer cells. In addition, 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride has been found to be effective in suppressing the growth of certain autoimmune diseases, such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride has also been found to have anti-inflammatory effects, and has been found to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride has a number of advantages and limitations for laboratory experiments. One advantage of 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride is its ability to selectively inhibit PI3K, which makes it an ideal tool for studying PI3K-dependent pathways. In addition, 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride is highly potent, and can be used at lower concentrations than other PI3K inhibitors. A limitation of 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride is that it is not cell-permeable, which means that it must be added to cells in order to have an effect.

Future Directions

There are a number of potential future directions for research on 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride. One potential direction is to further investigate its potential therapeutic applications in cancer, autoimmune diseases, and other diseases. Additionally, further research could be conducted to explore the biochemical and physiological effects of 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride, as well as the potential mechanisms of action. Additionally, further research could be conducted to explore the potential for using 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride as a tool for studying PI3K-dependent pathways. Finally, further research could be conducted to explore the potential for using 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride in combination with other therapies, such as chemotherapy or immunotherapy.

Synthesis Methods

1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride can be synthesized using an aqueous solution of cyclohepta[c]pyrazol-8-amine and 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride. The reaction is conducted in the presence of anhydrous sodium sulfate, and the product is purified by recrystallization from a mixture of water and ethanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride involves the reaction of 1-methyl-1H-cyclohepta[c]pyrazol-8-amine with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "1-methyl-1H-cyclohepta[c]pyrazol-8-amine", "Hydrochloric acid" ], "Reaction": [ "1. Dissolve 1-methyl-1H-cyclohepta[c]pyrazol-8-amine in hydrochloric acid.", "2. Heat the mixture to reflux for several hours.", "3. Cool the mixture and filter the resulting solid.", "4. Wash the solid with cold water and dry it under vacuum.", "5. Recrystallize the solid from a suitable solvent to obtain the dihydrochloride salt of 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine." ] }

CAS RN

2624131-40-2

Product Name

1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride

Molecular Formula

C9H17Cl2N3

Molecular Weight

238.2

Purity

95

Origin of Product

United States

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